
Tert-butyl 2-(4-propylphenoxy)acetate
Übersicht
Beschreibung
Tert-butyl 2-(4-propylphenoxy)acetate, also known as TBPPA, is a chemical compound that belongs to the family of phenoxyacetic acid esters. It has a molecular formula of C15H22O3 and a molecular weight of 250.33 g/mol .
Synthesis Analysis
The synthesis of similar compounds, such as tert-butyl acetate, has been achieved through various methods. One such method involves the reaction of acetic acid with isobutene . Another approach involves the additive reaction of acetic acid with isobutene, catalyzed by sulfuric acid .
Molecular Structure Analysis
The molecular structure of Tert-butyl 2-(4-propylphenoxy)acetate consists of a tert-butyl group, a propyl group, and a phenoxy group . The tert-butyl group is known for its versatility in chemical transformations .
Physical And Chemical Properties Analysis
Tert-butyl 2-(4-propylphenoxy)acetate is a colorless liquid . It is insoluble in water and highly flammable . The compound has a fruity odor and a density of 0.8593 g/cm^3 .
Wissenschaftliche Forschungsanwendungen
Oxidation and Antioxidant Properties
Oxidation Mechanisms and Products : A study by Shimizu et al. (1990) explored the oxidation of 2,6-di-tert-butyl-4-methylphenol, demonstrating the formation of various oxidation products and suggesting potential oxidative pathways that similar compounds might undergo (Shimizu et al., 1990).
Antioxidant Activities in Different Media : Barclay et al. (1999) investigated the antioxidant activities of phenols and catechols, including 2,6-di-tert-butyl-4-methylphenol, in various solvents, shedding light on the impact of the medium on antioxidant efficacy and potential applications of similar antioxidants in diverse chemical environments (Barclay et al., 1999).
Analytical and Environmental Applications
- Determination in Lubricant Oils : Del Nogal Sánchez et al. (2010) developed a sensitive method for determining antioxidants, including 2,6-di-tert-butylphenol, in new and used lubricant oils, highlighting the importance of such compounds in industrial applications and the necessity of analytical methods for their detection (Del Nogal Sánchez et al., 2010).
Catalysis and Synthesis
- Alkylation Reaction Catalysis : Zhang et al. (2022) discussed the use of a catalyst for the alkylation reaction of phenol and tert-butyl alcohol, indicating the role that similar tert-butyl compounds might play in synthetic chemistry and organic synthesis (Zhang et al., 2022).
Safety And Hazards
Tert-butyl 2-(4-propylphenoxy)acetate is highly flammable and produces irritating vapors . It may cause skin irritation and may be harmful if swallowed or in contact with skin . It is recommended to avoid breathing its mist, gas, or vapors and to wear protective gloves and eye protection when handling it .
Eigenschaften
IUPAC Name |
tert-butyl 2-(4-propylphenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-5-6-12-7-9-13(10-8-12)17-11-14(16)18-15(2,3)4/h7-10H,5-6,11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLUVVFRGOAMLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(4-propylphenoxy)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



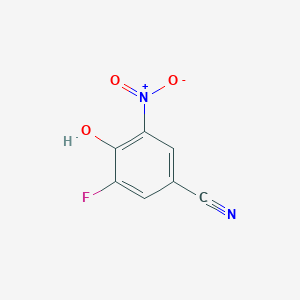
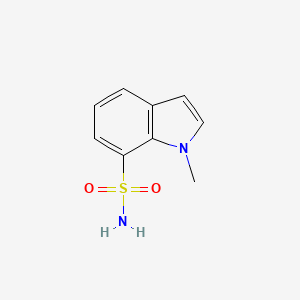

![Spiro[2.3]hexane-5-carboxylic acid methyl ester](/img/structure/B1403303.png)
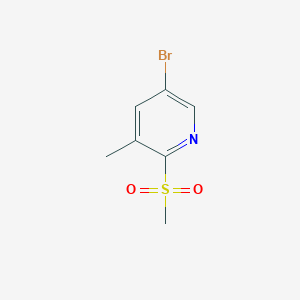
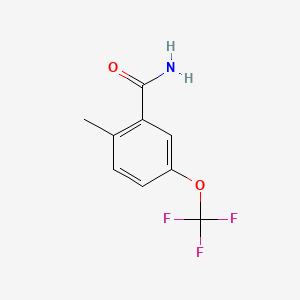
![4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylic acid dihydrochloride](/img/structure/B1403307.png)
![4-[(2,2,6,6-Tetramethylpiperidin-1-yl)carbonyl]aniline](/img/structure/B1403308.png)
![2-Methoxythieno[3,2-D]pyrimidine](/img/structure/B1403309.png)
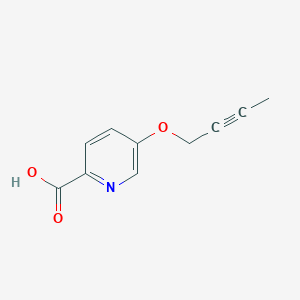
![Ethyl imidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B1403315.png)
![4,4,5,5-Tetramethyl-2-(4-{2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl}phenyl)-1,3,2-dioxaborolane](/img/structure/B1403316.png)

![2,6-Dibromo-4,4-dioctyl-4H-silolo[3,2-b:4,5-b']dithiophene](/img/structure/B1403321.png)